1-Menthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11028-39-0 |
|---|---|
Molecular Formula |
C32H62O4S |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3 |
InChI Key |
JXMFWIFYAPYINL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)C(C)C |
Canonical SMILES |
CC1=C(CCCC1)C(C)C |
Other CAS No. |
15582-48-6 |
Synonyms |
1-menthene o-menthene |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Menthene
Total Synthesis Approaches to 1-Menthene and its Derivatives
Several approaches exist for the total synthesis of this compound and its derivatives, often starting from readily available natural products like limonene (B3431351) or menthol (B31143).
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a key method for selectively reducing double bonds in precursor molecules to synthesize this compound.
One of the most common and efficient strategies for preparing (+)-p-1-menthene is the selective hydrogenation of the exocyclic double bond in (+)-limonene. researchgate.netperfumerflavorist.com Limonene, a monoterpene found abundantly in citrus fruits, contains two double bonds: one endocyclic within the cyclohexene (B86901) ring and one exocyclic. researchgate.netnih.gov Selective hydrogenation targets the exocyclic double bond, leaving the ring double bond intact to yield this compound. researchgate.netacs.org This reaction pathway is often preferred due to the availability of limonene as a bio-based starting material. researchgate.net
Heterogeneous catalysts play a crucial role in the selective hydrogenation of limonene to this compound. Various metal nanoparticles supported on materials like carbon, silica, and alumina (B75360) have been investigated. researchgate.netacs.orgugent.be
Studies have shown that catalysts based on platinum (Pt), palladium (Pd), and ruthenium (Ru) are effective. researchgate.netacs.orgugent.be Among these, Pt/C catalysts have demonstrated high activity and selectivity for the partial hydrogenation of limonene to (+)-p-1-menthene under mild reaction conditions (e.g., room temperature, 3 bar H2). researchgate.netacs.orgacs.org Pt/Al2O3 has also been identified as a highly active system. researchgate.netacs.org
The selectivity towards the desired product, (+)-p-1-menthene, can be influenced by the choice of metal, support, and reaction conditions. researchgate.netacs.org For instance, kinetic studies have revealed a significant difference in the reaction rate between the hydrogenation of the terminal and internal C=C bonds of limonene, favoring the formation of this compound. researchgate.net
Other catalysts, such as Rh/Alumina, have also shown effectiveness, with this compound being quantitatively produced at lower hydrogen pressure. researchgate.net Palladium-based catalysts like Pd/C and Pd/Al2O3 have also been studied for limonene hydrogenation, though side products like terpinolene, γ-terpinene, and p-cymene (B1678584) can form, indicating potential isomerization and dehydrogenation side reactions. researchgate.net
Data on the catalytic performance of different catalysts in limonene hydrogenation highlights the impact of the catalyst and conditions on conversion and selectivity:
| Catalyst | Conditions | Conversion (%) | Selectivity to this compound (%) | Reference |
| Pt/C | Batch, 30 °C, 3 bar H2, 24 h | High | 87-92 | researchgate.netmdpi.com |
| Pt/Al2O3 | Batch, 5 h | Quantitative | 90 | researchgate.net |
| Rh/Alumina | Low pressure (0.275 MPa) | Quantitative | High | researchgate.net |
| Pd/C | Batch, 273–323 K, 106.65 kPa H2 | Varied | Formation of side products | researchgate.net |
Selective Hydrogenation of Limonene to p-1-Menthene
Dehydration Reactions of Menthol and Related Alcohols
Dehydration of cyclic alcohols like menthol is another significant route to synthesize menthenes, including this compound. scribd.comscribd.com
The dehydration of secondary alcohols such as menthol is typically an E1 elimination reaction catalyzed by a strong acid, such as phosphoric acid or sulfuric acid. scribd.comscribd.comnau.educhemeurope.com The mechanism involves the protonation of the hydroxyl group, making it a good leaving group (water). scribd.comnau.edu Subsequent loss of water leads to the formation of a carbocation intermediate. scribd.comnau.edu
According to Zaitsev's rule, the major product of elimination reactions under acidic conditions is generally the more substituted and thus more stable alkene. scribd.comnau.edu In the case of menthol dehydration, the carbocation can undergo a hydride shift, leading to the possibility of forming different menthene isomers, including this compound, 2-menthene (B1252811), and 3-menthene. scribd.comnau.edu While 3-menthene is often reported as the major product due to its higher stability (more substituted double bond), this compound is also a significant product. scribd.comnau.educhemeurope.com
The reaction requires heating, typically in a temperature range between 100-140°C for secondary alcohols like menthol. scribd.com The absence of the acid catalyst inhibits product formation. nau.edu
The general mechanism involves:
Protonation of the hydroxyl group by the acid catalyst. scribd.comnau.edu
Dissociation of water, forming a carbocation intermediate. scribd.comnau.edu
Loss of a proton from an adjacent carbon to form a carbon-carbon double bond, regenerating the acid catalyst. nau.edu
The position of the double bond in the menthene product depends on which adjacent carbon loses a proton. nau.edu
Experimental studies on menthol dehydration using phosphoric acid have reported yields of menthene mixtures. scribd.com For example, one experiment reported an 89.9% yield of menthene from menthol dehydration using phosphoric acid. scribd.com Analysis techniques like GC and IR are used to identify and quantify the menthene isomers formed. scribd.combartleby.com
| Starting Material | Reagent | Products Formed (Isomers) | Reference |
| Menthol | Phosphoric Acid | This compound, 2-Menthene, 3-Menthene | scribd.comnau.edu |
| Menthol | 2% Sulfuric Acid | Mainly 3-Menthene | chemeurope.com |
Advanced Stereoselective Synthesis Strategies
Advanced synthetic strategies are employed to achieve stereoselective synthesis of this compound derivatives, allowing for control over the spatial arrangement of atoms in the resulting molecules. These methods are particularly important for synthesizing specific enantiomers or diastereomers with desired biological activities or properties.
One area of research involves the stereoselective synthesis of p-menthene epoxides and their subsequent transformations. mdpi.comnih.gov Approaches include the formation of epoxides from chlorohydrins or diacetates using reagents like NaH or sodium tert-butoxide. mdpi.comnih.gov These epoxides can then be subjected to ring-opening reactions with various nucleophiles to yield stereodefined derivatives. mdpi.comnih.gov
Another example of stereoselective synthesis in the p-menthane (B155814) series involves the preparation of cis-p-menth-8-ene-1,7-diol and related diols and triols. nih.gov A key step in these syntheses is the highly cis-selective addition of HCN to 4-alkylcyclohexanones catalyzed by enzymes like MeHNL. nih.gov
Stereoselective hydrogenation processes are also explored, particularly in the context of converting hydroxylated limonene or this compound products to specific menthol isomers. google.com While traditional hydrogenation may yield mixtures of stereoisomers, methods aiming for improved stereoselectivity are being developed. google.com
The synthesis of specific stereoisomers often requires careful control of reaction conditions and the use of chiral catalysts or auxiliaries. Research in this area contributes to the ability to synthesize enantiomerically enriched or pure this compound derivatives for various applications.
Enantioselective Approaches to Chiral Menthene Structures
Enantioselective synthesis, also known as asymmetric synthesis, is a crucial area in organic chemistry focused on producing unequal amounts of stereoisomeric products, specifically enantiomers or diastereomers wikipedia.org. This is particularly important for compounds with chiral centers, as different stereoisomers can exhibit different biological activities wikipedia.org.
While direct enantioselective synthesis of this compound itself might involve chiral precursors or catalysts in its formation (e.g., from limonene google.com), enantioselective approaches often focus on transforming this compound or related menthene-skeleton compounds into chiral products with high stereoisomeric purity wikipedia.orgcnr.it. For instance, enantioselective synthesis can be achieved using chiral catalysts, chiral auxiliaries, biocatalysis, or enantioselective organocatalysis wikipedia.org.
Research has explored enantioselective routes to p-menthane monoterpenes, which can utilize enantiomerically pure p-mentha-1,8(10)-diene-3,9-diol as a common starting material cnr.it. Key steps in such syntheses involve optimized chemo- and diastereoselective reactions cnr.it. Another approach involves Pd-catalyzed enantioselective allylic substitution using asymmetric ligands cnr.it.
Stereoselective Epoxide Formation and Ring Opening
Epoxidation of alkenes, including this compound, leads to the formation of epoxide rings. The stereochemical outcome of this reaction can be influenced by the epoxidation method used mdpi.com. For instance, the epoxidation of limonene, a related cyclic alkene, can yield 1,2- and 8,9-epoxy limonene as primary products, and 1,2,8,9-diepoxy limonene as a secondary product mdpi.com. The selectivity can be affected by factors such as the presence of water or protic solvents, which can lead to ring-opening side reactions forming glycols mdpi.com.
The ring opening of epoxides is a well-established reaction that can proceed under either acidic or basic conditions, typically via SN2 or SN1 mechanisms depending on the epoxide structure and reaction conditions libretexts.orgmasterorganicchemistry.com. For asymmetric epoxides, the reaction mechanism dictates the regioselectivity of nucleophilic attack libretexts.orgmasterorganicchemistry.com. Under basic conditions, nucleophiles tend to attack the less substituted carbon of the epoxide ring via an SN2-like mechanism, resulting in trans stereochemistry of the resulting diol libretexts.orgmasterorganicchemistry.com. Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon in an SN1-like fashion, also leading to trans diol products libretexts.org.
Studies on the stereospecific reactions of cyclohexene epoxides, including those derived from limonene, have shown that ring-opening by nucleophiles can lead to trans diaxial products researchgate.net. For example, mild acidic conditions can favor the selective axial nucleophilic attack of water on the epoxide ring, resulting in the preferential formation of a trans-diaxial diol researchgate.net.
Chemo- and Diastereoselective Reactions
Chemoselectivity refers to the preferential reaction of a functional group in the presence of other functional groups, while diastereoselectivity concerns the preferential formation of one diastereoisomer over others wikipedia.orgkvmwai.edu.in. Both are critical aspects in the synthesis of complex molecules from precursors like this compound.
Research on the synthesis of natural p-menthane monoterpenes has highlighted the importance of chemo- and diastereoselective reactions cnr.it. Optimized conditions are crucial for achieving high yields and selectivities in converting intermediates cnr.it. Examples include chemoselective oxidation reactions and diastereoselective reductions cnr.it. For instance, the diastereoselective reduction of a lactone intermediate has been reported to yield products with high diastereomeric excess without chromatographic separation cnr.it.
Catalytic methods play a significant role in achieving chemo- and diastereoselectivity. For example, Rh-catalyzed reactions have been developed for enantioselective 1,4-addition to enones, demonstrating excellent functional group compatibility and high regio- and enantioselectivities rsc.org. While this specific example involves enones, it illustrates the potential of catalytic approaches for selective transformations of cyclic alkene systems like that found in this compound.
Directed hydrogenation reactions, often employing bimetallic catalysts, can also exhibit stereoselectivity, influencing the diastereomeric ratio of products acs.org. Tailoring the catalyst surface can enhance stereoselectivity in such reactions acs.org.
Derivatization Reactions of this compound and Menthene-Skeleton Compounds
This compound undergoes various derivatization reactions, primarily at its double bond and potentially at allylic or other positions on the cyclohexene ring, leading to a range of functionalized menthane-skeleton compounds.
Halogenation Reactions (e.g., Bromination)
Halogenation of alkenes involves the addition of halogens like chlorine, bromine, or iodine across the carbon-carbon double bond leah4sci.comchemguide.co.uklibretexts.org. This typically results in the formation of vicinal dihalides leah4sci.comchemguide.co.uk. The reaction with bromine, for example, leads to the decolorization of bromine solution and the formation of a dibrominated product leah4sci.comchemguide.co.uk. The mechanism often involves a cyclic halonium ion intermediate, leading to anti-addition of the halogens leah4sci.com.
Radical bromination of menthene can occur, involving the abstraction of a hydrogen atom to form a menthene radical chegg.com. The stability of the intermediate radical influences the product distribution, with tertiary radicals being more stable than secondary radicals chegg.com. This can lead to the preferential formation of brominated products at more substituted positions chegg.com. For instance, radical bromination of menthene can yield a major product formed via a more stable tertiary radical intermediate chegg.com.
Cohalogenation reactions of related unsaturated monoterpenic alcohols like carvomenthene with reagents such as I2/H2O/Cu(OAc)2·H2O followed by base treatment have been shown to stereospecifically produce corresponding trans-epoxides researchgate.net.
Acylation Reactions and Condensation
Acylation reactions involve the introduction of an acyl group into a molecule. This compound can undergo acylation, for example, with aliphatic acid anhydrides in the presence of condensing catalysts such as zinc chloride, sulfuric acid, or phosphoric acid google.comperfumerflavorist.com. This reaction can yield alkyl (1-p-menth-6-en-yl) ketones, where the double bond in the six-membered ring is retained google.comperfumerflavorist.com. Zinc chloride is reported as a preferred catalyst for obtaining optically active products from optically active this compound perfumerflavorist.com.
Condensation reactions, which involve the joining of two molecules, sometimes with the loss of a small molecule like water, can also be applied to menthene-skeleton compounds. For example, the reaction of formyl-p-menthane derivatives with nitrile group-containing reagents like cyanoacetic acid can lead to condensation products google.com. The acyloin condensation is a specific type of reductive coupling of esters to form α-hydroxy ketones (acyloins) bspublications.netwikipedia.org. While the direct acyloin condensation of this compound itself is not a typical transformation, related condensation reactions involving functionalized menthane derivatives are relevant in synthesizing various cyclic and acyclic compounds google.com. Intramolecular acyloin condensation of diesters is a classical method for synthesizing medium and large rings wikipedia.org.
Photochemical Additions to this compound
Photochemical reactions involve the use of light to initiate or drive chemical transformations tandfonline.com. This compound has been shown to undergo photochemical addition reactions. A notable example is the photochemically initiated addition of alcohols to this compound capes.gov.bracs.orgacs.org. This reaction represents a type of photochemical addition to olefins capes.gov.bracs.orgacs.org.
Studies have investigated the scope and mechanistic features of the photochemical addition of alcohols to this compound acs.org. The reaction can be influenced by factors such as the presence of photosensitizers like xylene acs.org. The addition of oxygen can retard the reaction rate acs.org. In aqueous tert-butyl alcohol, hydration of this compound can occur photochemically, yielding corresponding alcohols acs.org.
Photochemical isomerization of cyclic alkenes can also occur, potentially generating reactive intermediates that can undergo further reactions, such as Friedel-Crafts type alkylations researchgate.net. While the focus here is on additions to this compound, the photochemical behavior of cyclic alkenes in general provides context for the types of transformations possible under irradiation tandfonline.comresearchgate.net.
Hydroxylation Reactions and Diol Formation
Hydroxylation, the introduction of a hydroxyl (-OH) group into an organic molecule, is a key reaction for functionalizing this compound. Depending on the reaction conditions and the reagents or enzymes employed, hydroxylation can occur at different positions of the molecule, including the double bond (vicinal dihydroxylation) or allylic/vinylic carbons. This can lead to the formation of various hydroxylated products, including diols, which contain two hydroxyl groups.
Chemical oxidation methods are commonly used for the dihydroxylation of alkenes. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) are known to react with alkenes to form vicinal diols. americanelements.comthegoodscentscompany.comthegoodscentscompany.com Another approach involves the epoxidation of the alkene followed by hydrolysis of the resulting epoxide ring. americanelements.comthegoodscentscompany.comthegoodscentscompany.com
Biological transformations, particularly those mediated by enzymes, also play a significant role in the hydroxylation of menthene derivatives. Microorganisms can catalyze the introduction of hydroxyl groups at specific positions, leading to a diverse range of oxygenated products, including diols and even triols. fishersci.iewikidata.orgeasychem.org
Regioselective and Stereoselective Hydroxylation
The hydroxylation of this compound can proceed with significant regioselectivity, favoring the introduction of a hydroxyl group at a specific carbon atom, and stereoselectivity, leading to the preferential formation of one stereoisomer over others.
Regioselective Hydroxylation:
Enzymatic hydroxylation of this compound has demonstrated high regioselectivity. For instance, the biological hydroxylation of 4S(+)-1-menthene (an enantiomer of this compound) using specific enzymes, such as limonene-3-hydroxylase or this compound-3-hydroxylase (cytochrome P450 enzymes), primarily targets the allylic C(3) position. uni.lu16streets.com This reaction yields trans-piperitol (B93648) (1R,6S-6-isopropyl-3-methylcyclohex-2-ene-1-ol) as the major product. uni.lu16streets.com Studies have reported regioselectivity of at least 90% for this 3-trans-hydroxylation pathway. uni.lu16streets.com
| Substrate | Enzyme | Major Product | Hydroxylation Position | Regioselectivity |
| 4S(+)-1-Menthene | Limonene-3-hydroxylase or this compound-3-hydroxylase (Cytochrome P450) | trans-Piperitol | C(3) (allylic) | ≥ 90% uni.lu16streets.com |
Stereoselective Hydroxylation:
Chemical dihydroxylation methods exhibit distinct stereochemical outcomes. The reaction of alkenes with reagents like osmium tetroxide or potassium permanganate typically results in syn addition of the two hydroxyl groups, meaning they are added to the same face of the double bond. americanelements.comthegoodscentscompany.comthegoodscentscompany.com Conversely, dihydroxylation achieved through the two-step process of epoxidation followed by acid-catalyzed hydrolysis generally leads to anti addition, where the hydroxyl groups are introduced to opposite faces of the former double bond. americanelements.comthegoodscentscompany.comthegoodscentscompany.com
Enzymatic transformations can also be highly stereoselective, often leading to specific enantiomers or diastereomers. For example, the epoxidation and subsequent hydrolysis of (+)-1-menthene have been shown to yield (+)-1-hydroxyneocarvomenthol. thegoodscentscompany.com This indicates that the enzymatic or chemical process followed by hydrolysis controls the stereochemistry of the resulting diol. While specific stereoselectivity data for various diol products directly from this compound using different enzymatic systems is not extensively detailed in the provided snippets, related biotransformation studies on other p-menthene derivatives like limonene have shown stereoselective dihydroxylation of the 1,2 double bond, producing trans-1,2-diols. fishersci.iewikidata.org This suggests that similar stereocontrol can be achieved in the enzymatic hydroxylation of this compound.
| Method | Reagents | Stereochemical Outcome (Vicinal Dihydroxylation) |
| Chemical Dihydroxylation | OsO4 or KMnO4 | syn addition americanelements.comthegoodscentscompany.comthegoodscentscompany.com |
| Chemical Dihydroxylation | Epoxidation followed by acid hydrolysis | anti addition americanelements.comthegoodscentscompany.comthegoodscentscompany.com |
| Enzymatic Transformation | Specific enzymes (e.g., for epoxidation/hydrolysis) | Can be stereoselective (e.g., formation of (+)-1-hydroxyneocarvomenthol) thegoodscentscompany.com |
Further research findings highlight the complexity and specificity of enzymatic systems in hydroxylating p-menthene structures at various positions, including allylic, vinylic, and other carbons, sometimes leading to the formation of triols or diols with hydroxyl groups at positions other than the original double bond carbons. fishersci.ieeasychem.orguni.lu However, detailed regioselectivity and stereoselectivity data specifically for the formation of all possible diols and polyols directly from this compound via these varied enzymatic pathways are often dependent on the specific enzyme and conditions employed.
Biosynthesis and Natural Occurrence of 1 Menthene and Its Precursors
Enzymatic Pathways in Monoterpene Biosynthesis
The initial steps of monoterpene biosynthesis involve the condensation of IPP and DMAPP to form the C₁₀ precursor, geranyl diphosphate (B83284) (GPP). nih.govnih.govosti.gov This reaction is catalyzed by geranyl diphosphate synthase (GPPS). nih.govnih.govosti.gov GPP then serves as the substrate for a variety of monoterpene synthases, which catalyze the cyclization and rearrangement reactions that lead to the diverse array of monoterpene skeletons. oup.compnas.orgpreprints.orgresearchgate.net
Geranyl Diphosphate Cyclization to Limonene (B3431351)
A key step in the biosynthesis of many p-menthane (B155814) monoterpenes is the cyclization of geranyl diphosphate (GPP) to limonene. This reaction is catalyzed by limonene synthase (LS). nih.govnih.govosti.govoup.compnas.orgpreprints.orgresearchgate.netnih.govresearchgate.netpnas.org In Mentha species, (−)-(4S)-limonene synthase catalyzes the cyclization of GPP to (−)-(4S)-limonene, which is the first committed step in the biosynthesis of p-menthane monoterpenes in these plants. nih.govnih.govosti.govoup.comnih.govresearchgate.net The mechanism involves the ionization of GPP, followed by isomerization to linalyl diphosphate and subsequent cyclization to the α-terpinyl cation, which then undergoes deprotonation to yield limonene. osti.govpnas.orgpreprints.orgpnas.orgresearchgate.net Limonene synthase has been localized to the leucoplasts of the secretory cells in peppermint glandular trichomes, indicating that the early steps of monoterpene biosynthesis occur in these organelles. nih.govnih.govresearchgate.netpnas.org
Regiospecific Hydroxylation in p-Menthane Monoterpene Formation
Following the formation of limonene, further structural diversification occurs through enzymatic modifications, particularly hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). oup.compnas.orgd-nb.info These enzymes introduce hydroxyl groups at specific positions on the limonene molecule, leading to different p-menthane derivatives. In Mentha species, the position of hydroxylation on (−)-(4S)-limonene determines the downstream biosynthetic pathway and the final monoterpene profile. nih.govoup.compnas.org For example, in peppermint (Mentha × piperita), (−)-limonene-3-hydroxylase catalyzes the hydroxylation at the C3 position, yielding (−)-trans-isopiperitenol. nih.govnih.govpnas.orgpnas.orgnih.govresearchgate.netresearchgate.net In contrast, in spearmint (Mentha spicata), (−)-limonene-6-hydroxylase catalyzes hydroxylation at the C6 position, leading to (−)-trans-carveol. nih.govoup.compnas.orgresearchgate.net The distinct regiospecificity of these hydroxylases is crucial for the formation of the characteristic monoterpenes in each species. nih.govoup.compnas.org
Enzymatic Redox Transformations in Biosynthetic Sequences
Beyond hydroxylation, a series of enzymatic redox transformations, including dehydrogenations and reductions, further modify the hydroxylated intermediates to produce the final p-menthane monoterpenes. nih.govnih.govnih.govresearchgate.netpnas.orgdb-thueringen.dediva-portal.org For instance, in peppermint, following the hydroxylation of limonene to (−)-trans-isopiperitenol, this alcohol is oxidized by isopiperitenol (B1207519) dehydrogenase to the α,β-unsaturated ketone (−)-isopiperitenone. nih.govnih.govnih.govresearchgate.net Subsequent reduction of the endocyclic double bond of isopiperitenone (B1196671) by isopiperitenone reductase yields (+)-cis-isopulegone. nih.govnih.govresearchgate.net An isomerase then catalyzes the rearrangement of the double bond in (+)-cis-isopulegone to form (+)-pulegone. nih.govresearchgate.net Finally, pulegone (B1678340) reductase catalyzes the reduction of (+)-pulegone to (−)-menthone and (+)-isomenthone, which are then further reduced to menthol (B31143) and neomenthol (B8682525) isomers by menthone reductases. nih.govnih.govnih.govresearchgate.netresearchgate.netwikipedia.org These redox reactions, often involving NADP-dependent dehydrogenases and NADPH-dependent reductases, are essential for generating the structural diversity of p-menthane monoterpenes. nih.govresearchgate.netpnas.orgoup.com
Isolation and Identification of Natural Menthene Derivatives
1-Menthene and its derivatives are found in the essential oils of various plant species. Their presence and relative abundance contribute to the characteristic aromas and biological activities of these oils.
Occurrence in Plant Essential Oils (e.g., Mentha Species, Ageratina glabrata, Amomum tsao-ko, Echinophora tenuifolia)
This compound (p-menth-1-ene) is a cyclic monoterpene found in various essential oils. foreverest.netnih.gov While often present as a minor component compared to more oxygenated p-menthane derivatives like menthol or carvone, it is a significant intermediate or constituent in several plant species. Mentha species, particularly peppermint (Mentha × piperita) and spearmint (Mentha spicata), are well-known sources of p-menthane monoterpenes, although this compound itself may not be the dominant compound. nih.govnih.govoup.compnas.orgpnas.orgresearchgate.netwikipedia.org
Studies on Ageratina glabrata have reported the isolation of menthene derivatives, including hydroxylated forms of this compound. researchgate.netacs.orgrsc.org For example, (−)-(3S,4R,5R,6S)-3,5,6-trihydroxy-1-menthene 3-O-β-d-glucopyranoside and (−)-(3S,4S,6R)-3,6-dihydroxy-1-menthene 3-O-β-d-glucopyranoside have been isolated from the aerial parts of Ageratina glabrata. researchgate.net Acid hydrolysis of these glucosides yielded various di- and trihydroxy-menthenes, such as (+)-(3S,4S,6R)-3,6-dihydroxy-1-menthene and (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene. researchgate.netacs.org
Metabolites and Biotransformation Products
This compound and other p-menthane monoterpenes can undergo biotransformation by various organisms, including microorganisms and insects, leading to the formation of different metabolites. nih.govresearchgate.netbibliotekanauki.plnih.govresearchgate.netjst.go.jpmdpi.comtandfonline.comnih.gov These biotransformation processes often involve oxidation, reduction, and hydroxylation reactions, similar to the enzymatic steps in plant biosynthesis. diva-portal.orgnih.govresearchgate.netbibliotekanauki.plmdpi.comnih.gov
For instance, microbial transformation of (−)-menthol by Penicillium sp. has been shown to produce this compound as one of the products. researchgate.netbibliotekanauki.pl The reported yield of this compound from this biotransformation was 5.8%. researchgate.netbibliotekanauki.pl Other biotransformation products of menthol by microorganisms include α-pinene, terpineol, sabinene, 1,8-cineole, and limonene. researchgate.netbibliotekanauki.pl
Biotransformation studies on other p-menthane compounds, such as limonene and α-terpinene, also yield various hydroxylated and oxygenated derivatives with the p-menthane skeleton. nih.govresearchgate.net For example, biotransformation of α-terpinene by Corynespora cassiicola resulted in the formation of (1R,2R)-3-p-menthene-1,2-diol. nih.gov Similarly, biotransformation of citronellal (B1669106) by Solanum aviculare suspension cultures produced menthane-3,8-diols. nih.gov These examples highlight the metabolic versatility of the p-menthane skeleton and the ability of biological systems to perform diverse transformations on these compounds.
Here is a table summarizing some of the natural occurrences and biotransformation products mentioned:
| Source/Organism | Substrate/Compound Transformed | Product(s) Mentioned (including this compound or derivatives) | Citation |
| Mentha species | Geranyl diphosphate | (−)-(4S)-Limonene, (−)-trans-Isopiperitenol, (−)-Isopiperitenone, (+)-Pulegone, (−)-Menthone, (−)-Menthol, etc. [1-3, 6, 13, 19, 20, 29, 34, 35] | [1-3, 6, 13, 19, 20, 29, 34, 35] |
| Ageratina glabrata | - | (−)-(3S,4R,5R,6S)-3,5,6-trihydroxy-1-menthene 3-O-β-d-glucopyranoside, (−)-(3S,4S,6R)-3,6-dihydroxy-1-menthene 3-O-β-d-glucopyranoside, (+)-(3S,4S,6R)-3,6-dihydroxy-1-menthene, (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene | researchgate.netacs.orgrsc.org |
| Penicillium sp. | (−)-Menthol | This compound (5.8%), α-pinene, terpineol, sabinene, 1,8-cineole, limonene | researchgate.netbibliotekanauki.pl |
| Corynespora cassiicola | α-Terpinene | (1R,2R)-3-p-menthene-1,2-diol | nih.gov |
| Solanum aviculare | Citronellal | Menthane-3,8-diols (cis- and trans-), Citronellol, Isopulegol | nih.gov |
| Pseudomonas sp. | p-Menthane | cis-p-Menthan-1-ol | jst.go.jptandfonline.com |
| Aspergillus niger | Citral | Limonene, p-cymene (B1678584), γ-terpinene | bibliotekanauki.pl |
| Mucor ramannianus | (−)-Menthol | trans-p-menthan-8-ol, trans-menth-2-en-1-ol, sabinane, p-menthane-3,8-diol, isomenthol, 1,8-cineole | bibliotekanauki.pl |
Mechanistic Investigations of 1 Menthene Reactivity
Reaction Mechanisms in Synthetic Transformations
Synthetic transformations involving 1-menthene often proceed through ionic or radical intermediates, leading to a variety of products depending on the reaction conditions and reagents used.
Carbocation Intermediate Formation and Rearrangements
Carbocation intermediates play a significant role in the acid-catalyzed reactions of this compound, such as hydration or reactions involving electrophilic addition. The formation of a carbocation occurs when the double bond is protonated, typically at the carbon that results in the more stable carbocation. For this compound, protonation can lead to a tertiary carbocation. nau.edu
Once formed, these carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocation species. khanacademy.org, masterorganicchemistry.com This rearrangement can influence the final product distribution. For instance, in the dehydration of menthol (B31143), which can yield this compound, a carbocation intermediate is formed. nau.edu This intermediate can potentially rearrange, leading to the formation of isomeric menthenes like 2-menthene (B1252811) and 3-menthene, although Zaitzev's rule favors the formation of the more substituted alkene, this compound, as the major product. nau.edu, scribd.com
Photochemical Reaction Mechanisms
Photochemical reactions of alkenes are initiated by the absorption of light, leading to electronically excited states. These excited states can undergo various transformations, including isomerization, cycloaddition, and addition reactions. slideshare.net, utah.edu Studies have investigated the photochemically initiated addition of alcohols to this compound. capes.gov.br, acs.org, acs.org This type of reaction can involve complex mechanisms, potentially including the formation of energetic intermediates like strained trans cycloalkenes, which then undergo further reactions such as protonation and addition. acs.org The specific mechanism can depend on the photosensitizer and the reaction conditions employed. acs.org
Nucleophilic Addition Mechanisms
While alkenes are typically associated with electrophilic addition, nucleophilic addition can occur under specific conditions, particularly when the double bond is conjugated with an electron-withdrawing group. Although this compound itself is a simple alkene, related menthene derivatives with activating groups, such as α,β-unsaturated carbonyl compounds like (R)-4-menthen-3-one, can undergo nucleophilic addition reactions, including 1,2 and 1,4 additions. dergipark.org.tr, masterorganicchemistry.com The reactivity and stereoselectivity of these additions can be influenced by the electronic structure and conformation of the menthene derivative. dergipark.org.tr
Biomimetic Transformations and Essential Oil Metabolism Mechanisms
Biomimetic transformations aim to mimic natural biological processes. In the context of this compound, biomimetic studies have explored its potential role in the metabolism of essential oils, particularly the conversion of p-menthene glucosides into aromatic monoterpenoids like p-cymene (B1678584) and carvacrol. researchgate.net, researchgate.net, acs.org, nih.gov, acs.org These transformations can involve a series of steps, including hydrolysis of glucosides, oxidation, isomerization, and dehydration, often proceeding through stable oxidized intermediates. researchgate.net, acs.org, acs.org The proposed mechanisms for these biomimetic conversions provide insights into the potential metabolic pathways of menthene derivatives in biological systems. researchgate.net, acs.org, acs.org
Biocatalytic Reaction Mechanisms
Microorganisms and enzymes can catalyze highly specific transformations of organic compounds, including terpenes like this compound. Biocatalysis offers advantages such as high regioselectivity and enantioselectivity under mild reaction conditions. nih.gov, mdpi.com
Enzyme Specificity and Regioselectivity in Microbial Transformations
Microbial transformations of monoterpenes with the p-menthane (B155814) skeleton, which includes this compound, have been reported. mdpi.com, nih.gov These transformations are catalyzed by specific enzymes produced by microorganisms such as bacteria and fungi. mdpi.com, nih.gov Enzymes exhibit high specificity, acting on particular substrates and catalyzing reactions at specific positions (regioselectivity) and with specific stereochemistry (stereoselectivity). nih.gov, nih.gov For example, studies on the microbial transformation of related monoterpenes like limonene (B3431351) have shown regioselective hydroxylation catalyzed by monooxygenases. mdpi.com, nih.gov While direct microbial transformations of this compound are less extensively documented in the provided sources, the principles of enzyme specificity and regioselectivity observed in the metabolism of related monoterpenes are applicable to the potential biocatalytic transformations of this compound. nih.gov, mdpi.com, nih.gov Microorganisms can introduce functional groups, catalyze oxidation reactions, and facilitate molecular rearrangements of terpenes. nih.gov
Role of Monooxygenases and Hydrolases
The enzymatic transformation of monoterpenes, including those with a p-menthane skeleton like this compound, is a critical process in biological systems for functionalization and subsequent metabolism. Monooxygenases and hydrolases play significant roles in these biotransformation pathways.
Monooxygenases, particularly cytochrome P450 enzymes (CYPs), are known to catalyze the introduction of oxygen atoms into organic substrates, often initiating the metabolic breakdown of hydrophobic compounds such as monoterpenes nih.govmdpi.com. These enzymes utilize molecular oxygen and typically require cofactors like NADPH mdpi.comexpasy.org. The hydroxylation of monoterpenes by CYPs is a common initial step in their metabolism, increasing their polarity and facilitating further enzymatic reactions mdpi.comeuropa.eu. While extensive research has focused on the cytochrome P450-mediated hydroxylation of related monoterpenes like limonene and α-pinene, studies have also indicated the involvement of monooxygenases in the transformation of this compound. For instance, a 4R(+)-1-menthene 3-hydroxylase, identified as a cytochrome P450 enzyme, has been shown to catalyze the oxidation of 4R(+)-1-menthene at the allylic C(3) position, leading to the formation of trans-piperitol (B93648) google.comgoogle.com. This hydroxylation typically occurs in the presence of hydrogen peroxide in cell-free systems google.comgoogle.com.
Hydrolases are another class of enzymes crucial for monoterpene metabolism, primarily catalyzing the cleavage of ester, amide, or thioester bonds through the addition of water nih.govmdpi.com. In the context of monoterpene biotransformation, epoxide hydrolases are particularly relevant. These enzymes are responsible for converting reactive epoxide intermediates, often formed by monooxygenase activity, into less reactive and more water-soluble diols semanticscholar.orgwikipedia.org. This hydrolysis step is considered a detoxification mechanism, as epoxides can be electrophilic and potentially harmful wikipedia.org. While direct experimental data on the hydrolysis of this compound epoxides is less prevalent in the provided sources compared to limonene, the general metabolic pathways of cyclic monoterpenes suggest that if epoxides of this compound are formed by monooxygenases, epoxide hydrolases would likely be involved in their subsequent conversion to diols semanticscholar.orgeuropa.eu. Studies on the metabolism of β-pinene in rabbits, which can involve the formation of a p-menthene derivative, showed that an epoxide intermediate was ring-opened and hydrolyzed to yield a p-menthene diol, implying the action of an epoxide hydrolase europa.eu.
Research findings highlight the interplay between monooxygenases and hydrolases in monoterpene metabolism. In microorganisms like Rhodococcus erythropolis, a limonene degradation pathway involves a limonene 1,2-monooxygenase that epoxidizes limonene, followed by a cofactor-independent limonene-1,2-epoxide (B132270) hydrolase that opens the epoxide ring to form the corresponding diol nih.govnih.gov. Although this specific pathway is described for limonene, it exemplifies the sequential action of monooxygenases and hydrolases in the biotransformation of p-menthane-type monoterpenes.
Detailed research findings on the enzymatic transformation of this compound by monooxygenases have focused on the stereoselective hydroxylation. For example, studies have investigated the use of cell-free systems containing 4R(+)-1-menthene 3-hydroxylase (a CYP) for the production of trans-piperitol from 4R(+)-1-menthene. The reaction conditions, including the presence of hydrogen peroxide, have been explored to optimize the yield of the hydroxylated product google.comgoogle.com.
The following table summarizes some key enzymatic reactions involving monooxygenases and hydrolases in the metabolism of p-menthane monoterpenes, providing context for the potential transformations of this compound:
| Substrate | Enzyme Class | Specific Enzyme (if specified) | Product(s) | Organism/System | Citation |
| (R)-(+)-Limonene | Monooxygenase | Limonene 1,2-monooxygenase | Limonene-1,2-epoxide | Rhodococcus erythropolis | nih.gov |
| Limonene-1,2-epoxide | Hydrolase | Limonene-1,2-epoxide hydrolase | Limonene-1,2-diol | Rhodococcus erythropolis | nih.gov |
| 4R(+)-1-Menthene | Monooxygenase | 4R(+)-1-menthene 3-hydroxylase (CYP) | trans-Piperitol | Cell-free system | google.comgoogle.com |
| (-)-β-Pinene | Monooxygenase | Allylic oxidation enzyme | Epoxide intermediate | Rabbit | europa.eu |
| Epoxide intermediate | Hydrolase | Epoxide hydrolase | (-)-1-p-menthene 7,8 diol, (-)-α-terpineol | Rabbit | europa.eu |
| (+)-Camphor | Monooxygenase | Cytochrome P450 monooxygenase (P450cam) | 5-exo-hydroxycamphor | Pseudomonas putida | nih.gov |
| α-Pinene Oxide | Hydrolase | Epoxide hydrolase | trans-Pinocarveol, trans-Sobrerol | Nocardia sp. P1 | nih.gov |
This table illustrates the common patterns of monooxygenase-catalyzed oxidation, often leading to epoxide formation, and subsequent hydrolase-catalyzed epoxide ring opening in the metabolism of related cyclic monoterpenes. These enzymatic activities are highly relevant to understanding the potential biotransformation pathways of this compound in various biological systems.
Advanced Spectroscopic and Chiroptical Characterization of 1 Menthene Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including menthene derivatives. It provides detailed information about the connectivity of atoms and their local electronic environments.
1D and 2D NMR Techniques for Menthene Derivatives
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment of menthene derivatives. These spectra provide information on the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment. ox.ac.uknih.gov For instance, the ¹³C NMR spectrum of a 1-menthene derivative showed characteristic signals for vinyl carbons at δC 137.4 and 131.0. mdpi.com
Two-dimensional (2D) NMR techniques offer more comprehensive structural information by revealing correlations between nuclei. ox.ac.ukipb.pt Techniques like Correlation Spectroscopy (COSY) show correlations between coupled protons, aiding in the identification of spin systems. ox.ac.uk Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate proton and carbon signals connected by one bond, which is useful for assigning proton signals to specific carbons, especially in complex spectra where proton signals overlap. ox.ac.uk Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, providing crucial information about the molecular skeleton and connectivity, including across heteroatoms. ox.ac.uk These 2D NMR methods have been successfully applied in defining the structures of new menthene derivatives isolated from natural sources. researchgate.netnih.govscholarsresearchlibrary.com
Applications of Chiral Derivatizing Agents in Enantiomer Differentiation by NMR
While standard NMR can distinguish diastereomers, it typically cannot differentiate between enantiomers as they have identical NMR spectral properties in achiral environments. wikipedia.orgnih.gov Chiral derivatizing agents (CDAs), also known as chiral resolving reagents, are used to overcome this limitation. wikipedia.orgnih.gov CDAs are chiral auxiliaries that react with a mixture of enantiomers to form diastereomers. wikipedia.org These resulting diastereomeric derivatives have different physical properties, including distinct chemical shifts in their NMR spectra, allowing for the analysis of the quantities of each enantiomer present and the determination of optical purity. wikipedia.orgnih.gov
The use of CDAs involves the covalent binding of the chiral agent to the substrate. nih.gov The differences in chemical shifts of the resulting diastereomeric complexes are then used for analysis. nih.gov This approach facilitates chiral recognition by creating two asymmetric entities without any symmetric relationship. researchgate.net For example, the ¹³C NMR behavior of oxygenated p-menthane (B155814) derivatives in the presence of a chiral lanthanide shift reagent, Yb(hfc)₃, has been examined, showing enantiomeric splitting for the majority of carbon signals, enabling enantiomeric differentiation. researchgate.net
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
NMR spectroscopy is also valuable for studying the conformational preferences of molecules in solution. Chemical shifts and spin-spin coupling constants are sensitive to the spatial arrangement of atoms and can provide insights into molecular conformation. researchgate.netnih.govcsic.es
The magnitude of spin-spin coupling constants, particularly ³Jʜ,ʜ, is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.netnih.gov This relationship allows for the determination of the relative orientation (axial or equatorial) of protons and substituents on a cyclohexane (B81311) ring, which is fundamental for understanding the dominant conformations of menthene derivatives. researchgate.net
Furthermore, chemical shifts, particularly ¹³C chemical shifts, are influenced by the presence and orientation of nearby functional groups, such as electron-withdrawing hydroxyl groups. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can complement experimental NMR data to aid in conformational analysis and structure elucidation. researchgate.netnih.govcsic.esresearchgate.netresearchgate.netacs.org By comparing experimental chemical shifts and coupling constants with values calculated for different possible conformers, researchers can determine the most populated conformations in solution. researchgate.netcsic.es
Vibrational Optical Activity (VOA) Spectroscopy for Absolute Configuration and Conformation
Vibrational Optical Activity (VOA) spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA), is a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govarkat-usa.orgrsc.orgrsc.org VOA methods measure the differential response of a chiral molecule to left- and right-circularly polarized light during vibrational transitions. arkat-usa.orgrsc.org
Vibrational Circular Dichroism (VCD) Applications
Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.combruker.com VCD spectra are highly sensitive to the stereochemical features and conformational properties of molecules in solution. arkat-usa.orgbruker.comnih.gov
VCD spectroscopy, often combined with quantum chemical calculations (such as DFT), is a robust method for assigning the absolute configuration of chiral molecules, including menthene derivatives. researchgate.netnih.govarkat-usa.orgrsc.orgnih.govresearchgate.netresearchgate.net By comparing experimental VCD spectra with theoretically calculated spectra for different possible stereoisomers and conformers, the absolute configuration can be unambiguously determined. researchgate.netnih.govrsc.orgnih.govresearchgate.net VCD can also provide information on the conformational preferences of chiral molecules in various solution environments. arkat-usa.orgnih.gov The interaction of two IR chromophores can yield a strong VCD couplet whose sign reflects the absolute configuration. researchgate.net This method can be particularly useful for molecules where other chiroptical methods like Electronic Circular Dichroism (ECD) may be less informative, such as those lacking suitable chromophores or when diastereomer discrimination is challenging. rsc.orgresearchgate.net
Vibrational Raman Optical Activity (VROA) Applications
Vibrational Raman Optical Activity (VROA) is another branch of VOA that measures the difference in scattered intensity of right and left circularly polarized light during Raman scattering. arkat-usa.orgrsc.orgrsc.org VROA provides structural information that is complementary to VCD. rsc.orgrsc.org
Mass Spectrometry (MS) and High-Resolution Techniques (HRESIMS)
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound stereoisomers, providing crucial information about their elemental composition and structural subunits. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers enhanced accuracy in mass measurements, allowing for the precise determination of the molecular formula and differentiation of compounds with very similar nominal masses.
Studies on monoterpenes and their derivatives, including those with the p-menthane skeleton, frequently utilize HRESIMS for structural elucidation. For instance, HRESIMS has been employed to determine the molecular formulas of various monoterpene derivatives isolated from natural sources. In one study, HRESIMS analysis confirmed the molecular formula of a p-menth-1-ene-4,7-diol 4-O-β-D-Glucopyranoside derivative by showing a quasi-molecular ion peak at m/z 565.2255 for C₂₆H₃₈O₁₂Na [M+Na]⁺, which was in close agreement with the calculated value acgpubs.org. Another study on compounds isolated from Amomum kravanh fruits used HRESIMS to calculate the molecular formula of a monoterpene derivative as C₂₀H₃₂O₃ based on the ion peak at m/z 321.2429 [M+H]⁺ mdpi.com. These examples highlight the utility of HRESIMS in providing accurate mass data essential for the initial structural characterization of this compound-related compounds.
While direct HRESIMS data specifically for the different stereoisomers of this compound itself (e.g., (R)- and (S)-1-menthene) are not explicitly detailed in the provided search results, the application of HRESIMS to related p-menthene derivatives demonstrates its capability in providing precise molecular weight information crucial for identifying and confirming the presence of such compounds in complex mixtures. The fragmentation patterns observed in standard MS can further aid in elucidating the structural connectivity within the this compound framework and its substituted derivatives.
Research on the biosynthesis of bicyclic monoterpenoids like dill ether and wine lactone by Pleurotus sapidus has identified p-menth-1-en-9-ol (B100243) as an intermediate compound, and gas chromatography-mass spectrometry was used to analyze the compounds produced acs.orgnih.gov. This indicates the role of GC-MS in separating and identifying different monoterpenes, which would be applicable to separating and characterizing this compound stereoisomers if present in a mixture.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is a powerful technique for obtaining definitive three-dimensional structural information of crystalline compounds, including the precise arrangement of atoms and the confirmation of stereochemistry in the solid state. While this compound itself is a liquid at standard conditions, many of its derivatives and related p-menthane compounds can be crystallized, allowing for X-ray diffraction analysis.
Studies on the synthesis of p-menthane derivatives have successfully utilized X-ray crystallography to confirm the stereochemistry of the synthesized products. For instance, X-ray crystal structure determinations were used to confirm the cis-configuration of natural products like cis-p-menthane-1,7-diol and cis-p-menth-8-ene-1,7-diol obtained through stereoselective synthesis nih.gov. This demonstrates the technique's ability to unambiguously assign relative configurations in the p-menthane ring system.
Although direct X-ray crystal structures of this compound stereoisomers were not found in the immediate search results, the technique has been applied to various other monoterpene and sesquiterpene derivatives to confirm their structures and absolute configurations. Examples include the use of single-crystal X-ray diffraction to establish the absolute configuration of compounds isolated from fungi and plants mdpi.comacs.orgnih.govresearchgate.net. In some cases, X-ray crystallography has been used in conjunction with other spectroscopic methods like NMR and ECD to provide conclusive structural evidence nih.govresearchgate.net.
The power of X-ray crystallography lies in its ability to provide direct, unambiguous structural information, including bond lengths, bond angles, and torsional angles, which are critical for understanding the precise spatial arrangement of atoms in a molecule. For chiral molecules like this compound stereoisomers, obtaining a crystal structure of a suitable derivative can definitively confirm the absolute configuration, which is often challenging to determine solely by spectroscopic methods. The absence of a reported crystal structure for this compound itself might be due to its physical state, but its crystalline derivatives provide valuable insights into the structural characteristics of the p-menthane skeleton.
Computational Chemistry and Theoretical Studies of 1 Menthene
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine various molecular properties and predict reactivity. These methods aim to solve the electronic Schrödinger equation for a molecule, providing information about its electronic structure and energy.
Density Functional Theory (DFT) in Conformation and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to determine its properties. DFT calculations are valuable for predicting molecular geometries, energies, and electronic distributions, which are crucial for understanding conformation and reactivity. aspbs.com Studies on related monoterpenes, such as menthol (B31143) diastereomers and (R)-4-menthen-3-one, demonstrate the application of DFT in conformational analysis and understanding factors influencing restricted rotation and inversion. researchgate.netdergipark.org.tr DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(2d,p), can be used to determine the relative energies of different conformers and to calculate properties like NMR chemical shifts, aiding in structural elucidation. researchgate.netdergipark.org.trresearcher.lifeacs.org While direct DFT studies specifically on 1-Menthene's reactivity predictions were not extensively detailed in the search results, DFT is a standard tool for exploring reaction pathways and transition states in organic molecules. nrel.govacs.org
Semi-Empirical Methods (e.g., PM3) for Structural Agreement
Semi-empirical methods offer a computationally less demanding alternative to ab initio methods like DFT, employing approximations and empirical parameters derived from experimental data. uni-muenchen.de The PM3 (Parametric Model number 3) method is a common semi-empirical approach. uni-muenchen.degaussian.com Studies on a derivative, (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene, have shown that semi-empirical PM3 quantum chemical calculations are in satisfactory agreement with experimental results obtained from X-ray diffraction analysis for structural parameters like bond lengths and angles. dergipark.org.trsinop.edu.tr This indicates that semi-empirical methods like PM3 can provide reasonably accurate structural information for menthene-like compounds, particularly when compared to experimental crystallographic data. dergipark.org.trsinop.edu.tr
HOMO and LUMO Energy Level Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a significant role in determining a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. stackexchange.comyoutube.com Analysis of HOMO and LUMO energy levels can provide insights into a molecule's propensity to donate or accept electrons. stackexchange.comarabjchem.org In the theoretical characterization of (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene using the PM3 method, the HOMO energy level was calculated to be -9.9363 eV and the LUMO energy level was 0.7744 eV. dergipark.org.tr These values provide a theoretical basis for understanding the electronic behavior and potential reaction sites within this this compound derivative. While specific HOMO/LUMO analysis for the parent this compound was not found, the principles applied to its derivative are generally applicable to similar organic molecules.
Table 1: Selected Theoretical Electronic Properties (PM3 Method)
| Property | Value | Unit | Method | Compound | Source |
| Total Energy | -2050.85 | eV | PM3 | (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene | dergipark.org.tr |
| Dipole Moment | 2.017 | Debye | PM3 | (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene | dergipark.org.tr |
| HOMO Energy | -9.9363 | eV | PM3 | (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene | dergipark.org.tr |
| LUMO Energy | 0.7744 | eV | PM3 | (3R, 4R, 6S)-3,6-Dihydroxy-1-Menthene | dergipark.org.tr |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iupac.org Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's physical and chemical properties. uci.eduic.ac.uk
Molecular Mechanics Force Fields in Conformer Search
Molecular Mechanics (MM) force fields are computational methods that use classical physics principles to approximate the potential energy of a molecule based on its atomic connectivity and spatial arrangement. iupac.orgopenstax.org MM force fields are computationally efficient and are often used for initial conformational searches, especially for larger or flexible molecules, to identify a range of possible low-energy conformers. iupac.orguci.edu While specific application of MM force fields for this compound was not detailed in the search results, MM2 is mentioned as a force field used in conformational analysis before optimization with quantum chemical methods for other organic molecules. arabjchem.org Conformational searching methods, such as Monte Carlo searches, are often employed with molecular mechanics to explore the conformational space and identify low-energy structures. uci.edu
Rotamer Determination and Energy Calculations
Rotamers are conformers that result from rotation around a single bond. oup.comnih.gov Determining the stable rotamers and their relative energies is a key aspect of conformational analysis. For molecules with flexible substituents, like the isopropyl group in menthene derivatives, different rotamers can exist with varying energies. researchgate.netfrontiersin.org Computational methods, including both molecular mechanics and quantum chemical calculations (such as DFT), can be used to calculate the energies of different rotamers and determine the most stable ones. researchgate.netfrontiersin.org Conformational scans, where the energy is calculated as a function of a specific dihedral angle, can help identify energy barriers to rotation and the relative stabilities of rotamers. researchgate.net Studies on menthol diastereomers have utilized DFT calculations and conformational scans to determine dominating rotamers and their relative energies, supported by experimental NMR data. researchgate.net While direct rotamer determination and energy calculations specifically for this compound were not found, these computational techniques are applicable to analyzing the conformational preferences of its isopropyl substituent and the cyclohexene (B86901) ring.
Table 2: Illustrative Conformational Analysis Data (Based on related monoterpenes)
| Molecule | Method | Basis Set | Conformation Type | Relative Energy (kcal/mol) | Notes | Source |
| Menthol | DFT (B3LYP) | 6-31G(d,p) | Chair (Equatorial) | 0.0 | Lowest energy conformer identified. | researchgate.net |
| Butane | Theoretical | N/A | Gauche | ~0.9 | Relative to Anti conformer. | uci.edu |
| (R)-4-menthen-3-one | Ab initio (MP2) | 6-311++G(d,p) | Conformers | Varied | Analysis of restricted rotation/inversion. | dergipark.org.tr |
Molecular Dynamics (MD) Simulations of Menthene-Containing Systems
Molecular dynamics simulations are a computational technique used to model the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide dynamic information about a system's behavior, including conformational changes, binding processes, and diffusion. The Automated Topology Builder (ATB) and Repository, for instance, facilitates the development of molecular force fields necessary for performing MD or Monte Carlo simulations of biomolecular systems, and includes topology data for (S)-1-p-menthene, indicating its applicability in such simulations thegoodscentscompany.com. While direct, extensive MD studies focusing solely on this compound for the purposes outlined below are not broadly detailed in the provided search results, the methodologies applied to similar systems or menthene derivatives highlight the potential and relevance of MD in this context.
Prediction of Enzyme Oxidation Sites (e.g., Cytochrome P450)
Predicting the sites of enzymatic oxidation is a critical application of computational chemistry. Cytochrome P450 enzymes, a major class of enzymes involved in the metabolism of a wide range of substrates, including many terpenes and terpenoids, are frequently studied using MD simulations and QM/MM calculations to understand their substrate specificity and regioselectivity of oxidation. These computational approaches can help predict how a substrate, such as a menthene molecule, might orient and interact within the enzyme's active site, thereby influencing which chemical bonds are presented for oxidation.
Studies have utilized MD simulations to predict how molecules dock into the active sites of cytochrome P450 enzymes, guiding efforts to selectively target specific C-H bond oxidation sites in various substrates, such as cyclic amines wikipedia.org. MD and QM/MM calculations have also been employed to investigate how mutations in P450 enzymes can alter the active site and affect the chemoselectivity of oxidation . The use of molecular modeling and MD simulations for predicting P450 oxidation products has been explored for several decades americanelements.com. Furthermore, computational techniques, including MD, are used to understand the factors that determine product selectivity in CYP450-catalyzed oxidation of terpenoids, investigating favorable binding poses and protein-substrate interactions fishersci.ca. While these studies demonstrate the power of MD in predicting oxidation sites and understanding P450 activity with various substrates, specific detailed findings on the prediction of oxidation sites on this compound using these methods are not extensively provided in the search results.
Modeling Molecular Mechanisms and Interactions
Molecular dynamics simulations are invaluable for modeling the dynamic molecular mechanisms and interactions that govern the behavior of molecules in various environments, including their interactions with enzymes. MD can reveal how molecules move, sample different conformations, and interact with surrounding residues in a protein's active site. This dynamic perspective is crucial for understanding the molecular basis of enzyme-substrate recognition, binding affinity, and catalytic activity.
MD simulations and analyses, such as pairwise cross-correlation analysis, can provide insights into how molecular structures and their dynamics are influenced by interactions, even revealing effects mediated by distant parts of a protein fishersci.se. The simulations can be used to investigate favorable poses for substrate reactivity within an enzyme's active site, shedding light on the protein-substrate interactions that dictate product selectivity fishersci.ca. Channels or tunnels within enzymes like CYP450s, which play a role in substrate selectivity, can also be investigated through MD simulations fishersci.ca. MD simulations have also been applied to understand the mechanisms of enzyme immobilization and how interactions with surfaces can affect enzyme activity nih.gov. Although the search results highlight the general application of MD in modeling molecular mechanisms and interactions in enzymatic systems, detailed MD studies specifically focused on the molecular mechanisms and interactions of this compound with particular enzymes are not extensively described, apart from mentions of QM/MM MD simulations involving a menthene-carbazole intermediate in the context of an enzyme mechanism wikipedia.org.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Bond Changes
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a hybrid computational approach that combines the accuracy of quantum mechanics for a specific region of interest (where chemical reactions or bond changes occur) with the efficiency of molecular mechanics for the larger surrounding environment, such as a solvent or protein. This method is particularly well-suited for studying chemical reactions and processes that involve changes in chemical bonds within complex systems like enzymes.
QM/MM methods allow for the description of processes where the connectivity between atoms changes, which is essential for simulating chemical reactions nih.govfoodb.ca. These simulations can provide detailed information about reaction pathways, transition states, and the energetic profiles of chemical transformations. Techniques like using link atoms or localized orbitals are employed in QM/MM to handle chemical bonds that are partitioned between the QM and MM regions nih.govfoodb.cauni.lu. QM/MM calculations have been used in conjunction with MD simulations to study enzyme mechanisms and understand how factors like mutations affect catalytic processes involving bond changes nih.gov. Notably, QM/MM MD simulations have been applied to investigate the mechanism of enzymes like S-limonene synthase, revealing insights into intermediates such as a menthene-carbazole species and the bond changes involved in the reaction wikipedia.org. This demonstrates the utility of QM/MM MD in studying the chemical transformations of menthene derivatives catalyzed by enzymes.
Chromatographic and Enantiomeric Separation Techniques for 1 Menthene
Chiral Chromatography (HPLC, GC) for Enantiomer Resolution Chiral chromatography is a powerful technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.eijppr.comwikipedia.orgUnlike diastereomers, enantiomers have identical physical properties in an achiral environment, making their separation challenging using conventional chromatography with achiral stationary phases.eijppr.comlibretexts.orgChiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, forming transient diastereomeric complexes with different stabilities and thus leading to different retention times.eijppr.comchiralpedia.comBoth HPLC and GC can be adapted for chiral separations by employing appropriate chiral stationary phases.researchgate.neteijppr.com
Chiral Stationary Phases and Mechanisms of Separation Chiral stationary phases (CSPs) are the core component in chiral chromatography, providing the chiral environment necessary for enantiomeric recognition and separation.eijppr.comscielo.org.mxCSPs contain a chiral selector (CS) that interacts with the enantiomers of the analyte.eijppr.comchiralpedia.comThe mechanism of separation involves the formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.eijppr.comThese complexes have different free energies of association, resulting in different retention times for the enantiomers as they pass through the column.eijppr.com
Various types of CSPs are available, and their selection depends on the nature of the analyte and the desired separation. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, ligand exchange, macrocyclic antibiotics, and chiral crown ethers. eijppr.com Cyclodextrin-based CSPs, such as heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin, have been successfully used for the enantioselective separation of menthene derivatives, including 1-p-menthene-8-thiol, by GC. researchgate.netresearchgate.netalfa-chemistry.com The separation mechanism on cyclodextrin (B1172386) phases often involves the inclusion of the analyte molecule within the cyclodextrin cavity, combined with interactions with the modified groups on the cyclodextrin rim. gcms.cz
The chiral recognition process is influenced by various intermolecular forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects, between the analyte and the chiral selector. eijppr.comscielo.org.mxnih.gov Optimizing chromatographic conditions such as mobile phase composition, temperature, and flow rate is crucial for achieving satisfactory enantioseparation. bioanalysis-zone.com
Enantioselective Gas Chromatography-Olfactometry Enantioselective gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of enantioselective GC with sensory detection by a human olfactometer.researchgate.netbenchchem.comalfa-chemistry.comcnif.cnThis method is particularly valuable for analyzing chiral compounds that are odor-active, as it allows for the correlation of specific enantiomers with their distinct aroma characteristics.researchgate.netbenchchem.comalfa-chemistry.com
In enantioselective GC-O, the effluent from the chiral GC column is split, typically between a conventional detector (like a flame ionization detector, FID, or mass spectrometer, MS) and a sniffing port where a trained human assessor evaluates the odor of the eluting compounds. alfa-chemistry.com This allows for the determination of the retention times of individual enantiomers and the simultaneous assessment of their odor quality and intensity. alfa-chemistry.com
Diastereomer-Based Separation Strategies Another approach for separating enantiomers involves their conversion into diastereomers, which have different physical and chemical properties and can therefore be separated using conventional chromatographic or crystallization techniques.wikipedia.orglibretexts.orgchiralpedia.comThis is known as indirect enantiomer separation.chiralpedia.com
Derivatization with Chiral Reagents and Chromatographic Separation One common diastereomer-based strategy is to react the racemic mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA).libretexts.orgchiralpedia.comresearch-solution.comThis reaction forms a pair of diastereomers.libretexts.orgchiralpedia.comSince diastereomers have different physical properties, they can be separated using standard achiral chromatographic methods, such as GC or HPLC, which are typically less expensive and more widely available than chiral chromatography columns.chiralpedia.comscirp.org
The choice of chiral derivatizing agent is crucial and depends on the functional groups present in the analyte. The derivatization reaction should proceed efficiently and without racemization of either the analyte or the reagent. chiralpedia.comresearch-solution.com Examples of chiral derivatizing agents include chiral acids, bases, or other compounds that can form a covalent bond with the enantiomers. For instance, (-)-(1R)-menthyl chloroformate has been used as a chiral derivatizing agent for the analysis of chiral substituted tetrahydroisoquinolines by GC. scirp.org After separation of the diastereomers, the original enantiomers can often be regenerated by cleaving the bond formed with the derivatizing agent. libretexts.orgchiralpedia.com
Fractional Crystallization of Diastereomeric Salts Fractional crystallization of diastereomeric salts is a classical method for resolving racemates.wikipedia.orgminia.edu.egucl.ac.ukThis technique is particularly useful for large-scale separations.wikipedia.orgminia.edu.egIt involves reacting a racemic mixture of an acidic or basic compound with an enantiomerically pure chiral base or acid, respectively, to form a mixture of diastereomeric salts.wikipedia.orglibretexts.orgminia.edu.eg
Diastereomeric salts have different solubilities in a given solvent, which allows for their separation by fractional crystallization. wikipedia.orgminia.edu.egucl.ac.uk By carefully controlling the crystallization conditions (e.g., solvent, temperature, concentration), one diastereomeric salt can be selectively crystallized out of the solution, leaving the other in the mother liquor. minia.edu.egucl.ac.uk Repeated crystallization steps may be necessary to achieve high enantiomeric purity. libretexts.org
Once the diastereomeric salts are separated, the pure enantiomers can be recovered by breaking the salt linkage, typically by treatment with an acid or base, and then isolating the liberated enantiomer. wikipedia.orgminia.edu.eggavinpublishers.com This method has been successfully applied to the resolution of various chiral compounds. ucl.ac.uk
Kinetic Resolution Methods Kinetic resolution is a process that separates enantiomers based on their different reaction rates with a chiral reagent or catalyst.mdpi.comstereoelectronics.orgIf a racemic mixture is subjected to a reaction with a chiral agent that reacts faster with one enantiomer than the other, the reaction will preferentially consume the more reactive enantiomer, leaving the less reactive enantiomer behind.mdpi.comstereoelectronics.org
Enzymatic kinetic resolution, utilizing chiral enzymes as catalysts, is a widely used method. mdpi.comstereoelectronics.org Enzymes are highly selective and can catalyze reactions with high enantioselectivity. mdpi.comstereoelectronics.org For example, lipases have been used for the kinetic resolution of racemic alcohols and esters through enantioselective esterification or hydrolysis reactions. mdpi.com
In kinetic resolution, the reaction is typically stopped before completion to obtain the remaining starting material enriched in the less reactive enantiomer and the product enriched in the reacted enantiomer. stereoelectronics.org The maximum theoretical yield of a single enantiomer in a kinetic resolution is 50%, based on the starting racemate. nih.gov However, by coupling kinetic resolution with racemization of the unreacted enantiomer, it is possible to achieve a theoretical yield of up to 100% of a single enantiomer in a process called dynamic kinetic resolution.
While the search results did not provide specific examples of kinetic resolution applied directly to 1-Menthene itself, the principle is applicable to chiral compounds with suitable functional groups that can undergo enantioselective reactions. The synthesis of enantiomerically pure p-menthane (B155814) monoterpenes has been achieved using lipase-mediated kinetic resolution of precursor diols. cnr.it
Role of 1 Menthene As a Synthetic Intermediate and Its Derivatives in Chemical Synthesis
Precursor in Organic Synthesis of Terpenoids
1-Menthene serves as a key precursor in the organic synthesis of a variety of terpenoids. Terpenoids are a large and diverse class of natural products derived from isoprene (B109036) units, playing significant roles in flavors, fragrances, and pharmaceuticals. researchgate.netslideshare.netfrontiersin.org The structural features of this compound make it a suitable starting material for constructing more complex terpenoid structures through various chemical transformations.
One notable application is its use in the synthesis of menthol (B31143). The selective hydrogenation of limonene (B3431351), a readily available cyclic monoterpene, can yield this compound. researchgate.netdntb.gov.ua Subsequently, this compound can be further processed, for instance, through biological hydroxylation and hydrogenation steps, to produce menthol. google.com This highlights this compound's position as an intermediate in the conversion of abundant natural resources like limonene into commercially valuable compounds.
Applications in Polymer Chemistry (e.g., Poly(menthene carbonate))
This compound and its derivatives have found applications in polymer chemistry, contributing to the development of novel polymeric materials. A significant example is the synthesis of poly(menthene carbonate) (PMenC). researchgate.netyork.ac.ukresearchgate.net PMenC is a polycarbonate analogous to poly(limonene carbonate) (PLimC) but lacks the terminal double bonds present in limonene-derived polymers. researchgate.netyork.ac.uk
Poly(menthene carbonate) can be synthesized through the catalytic ring-opening copolymerization of 2-menthene (B1252811) oxide, a derivative of this compound (obtainable from l-menthol), and carbon dioxide. york.ac.ukresearchgate.netrsc.org This copolymerization yields polymers with controlled molecular weights. york.ac.ukresearchgate.net The ability to incorporate terpene structures like menthene into polymer backbones offers a pathway to create bio-based polymers with potentially unique properties. kit.eduforeverest.net
Research has also explored the copolymerization of 2-menthene oxide with other monomers, such as limonene oxide, and carbon dioxide to create biohybrid polycarbonates with varying degrees of functionality. york.ac.ukresearchgate.net These materials can be designed to possess specific characteristics by controlling the ratio of incorporated monomers. researchgate.net Furthermore, these biohybrid polycarbonates can be selectively depolymerized back into their original terpene oxide monomers, suggesting potential for circular use of these materials. york.ac.ukresearchgate.net
Green Chemistry Applications and Sustainable Synthesis
The use of this compound and its derivatives aligns with the principles of green chemistry and sustainable synthesis. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, focusing on environmentally benign processes and products. vapourtec.comresearchgate.net
As a compound that can be derived from renewable resources like limonene, which is abundant in citrus fruits and turpentine, this compound serves as a bio-based building block. researchgate.netkit.eduforeverest.net Utilizing such renewable feedstocks is a key aspect of sustainable chemistry, reducing reliance on fossil resources. kit.eduvapourtec.comresearchgate.net
The synthesis of this compound itself can be approached with green chemistry principles in mind. For example, the selective hydrogenation of limonene to this compound can be achieved using heterogeneous catalysts under controlled conditions, which can be more environmentally friendly than traditional methods. researchgate.netdntb.gov.ua
Alternative Solvents for Extraction of Natural Products
This compound and its hydrogenated form, p-menthane (B155814), have been investigated as potential alternative solvents for the extraction of natural products, offering a greener alternative to conventional petroleum-based solvents like n-hexane. researchgate.netdntb.gov.ua
Studies have shown that menthene can exhibit comparable or even superior solubilization capabilities for certain natural products compared to n-hexane. researchgate.netresearchgate.net For instance, experimental assays have indicated that menthene can solubilize compounds like β-carotene, vanillin, and rosmarinic acid significantly better than n-hexane. researchgate.netresearchgate.net This suggests that menthene-based solvents could be effective and more sustainable options for extracting valuable compounds from natural sources.
The use of bio-based solvents derived from terpenes like limonene and pinene, including menthene, contributes to reducing the environmental impact associated with solvent use in chemical processes. researchgate.netforeverest.netresearchgate.net Their potential biodegradability and origin from renewable resources make them attractive for applications seeking to minimize pollution and promote sustainability. foreverest.net
Future Research Directions in 1 Menthene Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The synthesis of chiral molecules with high stereochemical purity is a critical aspect of modern organic chemistry, particularly in the pharmaceutical and flavor and fragrance industries. 1-Menthene possesses a chiral center, and the development of synthetic routes that can selectively produce specific stereoisomers of this compound and its derivatives remains a significant area for future research.
Current synthetic approaches to menthenes, such as the acid-catalyzed dehydration of menthol (B31143), often yield a mixture of isomers, including this compound, 2-menthene (B1252811), and potentially 3-menthene, with this compound often being the major product according to Zaitsev's rule nau.edu. However, achieving high enantioselectivity using these traditional methods can be challenging, especially when starting from racemic precursors.
Future research should focus on developing novel catalytic systems and reaction conditions that promote the formation of desired this compound stereoisomers with high enantiomeric excess. This could involve:
Asymmetric Catalysis: Designing and utilizing chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions leading to the formation of the this compound scaffold.
Biocatalysis: Exploring the use of enzymes, such as lipases or oxidoreductases, which can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. Identifying or engineering enzymes that can catalyze specific steps in this compound synthesis or modification with high enantioselectivity presents a promising avenue.
Stereoselective Transformations of Menthene Precursors: Developing new strategies for the stereoselective transformation of readily available cyclic olefins or terpenes, such as limonene (B3431351), into this compound or its chiral intermediates. Selective hydrogenation of limonene has shown promise in producing (+)-p-1-menthene, but further refinement of catalytic systems is needed to improve selectivity and yield researchgate.net.
Research in this area will contribute to the efficient and sustainable production of enantiomerically enriched this compound and its derivatives for various applications. The development of new stereoselective methodologies will also have broader implications for the synthesis of other chiral cyclic hydrocarbons.
Advanced Biocatalytic Transformations and Pathway Engineering
Biocatalysis offers a powerful and environmentally friendly approach to chemical synthesis, utilizing enzymes or whole microorganisms to catalyze chemical transformations. Future research in this compound chemistry should extensively explore advanced biocatalytic methods and metabolic engineering strategies for the production and modification of this compound.
While some studies have investigated the biotransformation of related monoterpenes like limonene by microorganisms, the specific biocatalytic routes involving this compound are less explored researchgate.net. Future directions include:
Discovery and Engineering of Novel Enzymes: Identifying and characterizing new enzymes from natural sources or through directed evolution that can catalyze specific reactions involving this compound, such as selective oxidation, hydroxylation, or epoxidation, with high efficiency and selectivity. For example, research on enzymes like limonene-3-hydroxylase or this compound-3-hydroxylase could be expanded to develop biocatalytic routes to oxygenated this compound derivatives google.com.
Metabolic Engineering of Microbial Cell Factories: Engineering microorganisms to produce this compound or its precursors through synthetic biology and metabolic pathway manipulation. This involves identifying and introducing genes encoding relevant enzymes into suitable host organisms and optimizing metabolic pathways to enhance yield and purity. Metabolic engineering has shown success in manipulating terpene biosynthesis pathways in plants and microorganisms, providing a strong foundation for similar efforts focused on this compound frontiersin.orgnih.gov.
Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic catalysis in multi-step synthesis to achieve transformations that are difficult or inefficient using a single approach nih.gov. This could involve using enzymes for specific stereoselective steps within a larger synthetic route to this compound derivatives.
Advanced biocatalytic transformations and pathway engineering hold significant potential for developing sustainable and efficient processes for this compound production and the creation of novel oxygenated or functionalized derivatives with potential applications in flavors, fragrances, or pharmaceuticals.
Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the mechanisms and intermediates involved in reactions of this compound is crucial for designing efficient and selective synthetic routes and predicting reaction outcomes. While some reaction mechanisms involving menthenes have been studied, there are still complex transformations where detailed mechanistic information is lacking.
Future research should focus on employing a combination of experimental and computational techniques to elucidate complex reaction mechanisms and identify transient intermediates. This includes:
Detailed Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as in situ NMR, time-resolved IR, orStopped-flow UV-Vis spectroscopy, to monitor reactions in real-time and identify short-lived intermediates mdpi.combartleby.com.
Isotope Labeling Studies: Employing isotope labeling to trace the fate of specific atoms during a reaction, providing insights into bond breaking and formation processes.
Computational Chemistry: Applying high-level computational methods, such as Density Functional Theory (DFT), to model reaction pathways, calculate transition state energies, and predict the stability and reactivity of intermediates researchgate.netdergipark.org.trnih.govsumitomo-chem.co.jpavs.orgmdpi.comresearchgate.netresearchgate.net. DFT calculations have been used to study the mechanisms of various organic reactions, including those involving cyclic systems nih.govmdpi.com.
Studying Rearrangement Pathways: Investigating the mechanisms of isomerization and rearrangement reactions that this compound can undergo under various conditions, such as acid catalysis or thermal stress nau.eduperfumerflavorist.com. Understanding these pathways is essential for controlling product distribution.
Elucidating complex reaction mechanisms and intermediates will provide fundamental knowledge that can guide the rational design of new catalysts and reaction conditions for highly selective transformations of this compound.
Integration of Advanced Spectroscopic and Computational Methodologies
The integration of advanced spectroscopic techniques with computational methodologies is a powerful approach for gaining deeper insights into the structure, reactivity, and dynamics of molecules like this compound. Future research should leverage these tools to their full potential.
Advanced spectroscopic methods can provide detailed structural and electronic information. Examples include:
High-Resolution NMR Spectroscopy: Utilizing advanced NMR techniques, such as 2D NMR experiments (COSY, HSQC, HMBC) and dynamic NMR, to fully characterize the structure and conformation of this compound and its derivatives, as well as to study reaction kinetics and equilibria dergipark.org.trresearchgate.net.
Mass Spectrometry (MS): Employing high-resolution MS and tandem MS techniques to accurately determine the molecular weight and elemental composition of this compound and its reaction products, and to gain structural information through fragmentation patterns mdpi.commdpi.com. Derivatization strategies can be used to enhance the MS signals and provide more informative fragmentation mdpi.comresearchgate.net.
Vibrational Spectroscopy (IR, Raman, VCD): Using IR and Raman spectroscopy to identify functional groups and study molecular vibrations. Vibrational Circular Dichroism (VCD) can be particularly useful for determining the absolute configuration of chiral this compound derivatives researchgate.netacs.org.
Computational methodologies, such as DFT and molecular dynamics (MD) simulations, can complement experimental data by providing theoretical insights. Future research should focus on:
Predicting Spectroscopic Properties: Using computational methods to predict NMR chemical shifts, vibrational frequencies, and VCD spectra to aid in the assignment of experimental data and confirm structural assignments dergipark.org.trresearchgate.netacs.org.
Modeling Molecular Interactions and Dynamics: Employing MD simulations to study the conformational flexibility of this compound and its interactions with solvents, catalysts, or biological targets.
Virtual Screening and Catalyst Design: Utilizing computational tools for virtual screening of potential catalysts or enzymes for this compound transformations and for designing new catalysts with desired properties.
The synergistic integration of advanced spectroscopic and computational methodologies will enable a more comprehensive understanding of this compound chemistry and facilitate the rational design of new experiments.
Exploration of New Derivatization Strategies for Chemical Library Creation
Derivatization of this compound can lead to a diverse range of compounds with potentially novel properties and applications. Future research should focus on developing new and efficient derivatization strategies to create extensive chemical libraries based on the this compound scaffold.
Existing research has explored some reactions of this compound, such as bromination and oxidation perfumerflavorist.com. However, there is significant potential for exploring new transformations, including:
Functionalization of the Double Bond: Developing new methods for the selective functionalization of the endocyclic double bond in this compound, such as asymmetric epoxidation, dihydroxylation, or aminohydroxylation, to introduce new functional groups with control over stereochemistry.
Functionalization of Allylic and Aliphatic C-H Bonds: Exploring strategies for the selective functionalization of the allylic and aliphatic C-H bonds in this compound using catalytic methods, such as C-H activation, to introduce a variety of substituents.
Ring Expansion and Contraction Reactions: Investigating reactions that can modify the six-membered ring of this compound, leading to novel cyclic structures.
Creation of Conjugates and Hybrid Molecules: Synthesizing conjugates of this compound with other molecules, such as fatty acids, carbohydrates, or peptides, to create hybrid molecules with potentially enhanced or new biological activities.
Developing efficient and versatile derivatization strategies will enable the creation of diverse chemical libraries of this compound derivatives. These libraries can then be screened for various applications, including potential pharmaceutical leads, flavor and fragrance compounds, or materials with unique properties. The exploration of new derivatization methods will expand the chemical space accessible from this compound and unlock its full potential.
Q & A
Q. How can researchers optimize the synthesis of 1-Menthene to ensure high yield and purity for laboratory-scale experiments?
Methodological Answer :
- Experimental Design : Use fractional distillation coupled with gas chromatography-mass spectrometry (GC-MS) to monitor intermediate products. Variables such as reaction temperature (e.g., 80–120°C), catalyst type (e.g., acid vs. enzymatic catalysts), and solvent polarity should be systematically varied .
- Data Collection : Track yield (%) and purity (via NMR integration of diastereomeric peaks) across trials. For example, acidic catalysts may favor cyclization but require post-synthesis neutralization steps to avoid decomposition .
- Statistical Tools : Apply ANOVA to identify significant variables affecting yield, with p < 0.05 as the threshold .
Advanced Research Question
Q. How can discrepancies in reported thermodynamic properties of this compound (e.g., boiling points, vapor pressure) across literature sources be resolved?
Methodological Answer :
- Data Reconciliation : Conduct a systematic review (Cochrane framework ) to collate existing data, noting measurement conditions (e.g., pressure calibration, purity thresholds). For example, boiling points may vary due to impurities from incomplete purification .
- Experimental Replication : Reproduce key studies using standardized protocols (e.g., ASTM methods for vapor pressure measurement) and compare results with error margins .
- Computational Validation : Use density functional theory (DFT) to calculate thermodynamic properties and compare with empirical data, identifying outliers for further investigation .
Basic Research Question
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomers in complex mixtures?
Methodological Answer :
- Technique Selection : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for stereochemical analysis and infrared (IR) spectroscopy for functional group identification. For example, ¹H NMR can distinguish between cis- and trans- isomers via coupling constants .
- Data Interpretation : Use computational tools like ACD/Labs or MestReNova to deconvolute overlapping peaks in mixtures. Reference libraries (e.g., NIST Chemistry WebBook) should validate spectral assignments .
Advanced Research Question
Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in [4+2] cycloaddition reactions under varying catalytic conditions?
Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) to track hydrogen migration pathways. For example, ²H NMR can identify hydride shifts in Diels-Alder adducts .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates under different catalysts (e.g., Lewis acids vs. organocatalysts). Eyring plots can reveal entropy/enthalpy contributions to activation barriers .
- Computational Modeling : Perform transition-state optimization using Gaussian or ORCA software to compare theoretical vs. experimental stereoselectivity outcomes .
Basic Research Question
Q. What are the best practices for ensuring reproducibility in this compound solubility studies across different solvent systems?
Methodological Answer :
- Standardization : Use IUPAC-recommended solvents (e.g., n-hexane, ethanol) and control temperature (±0.1°C) using jacketed reactors. Document solvent batch purity (e.g., HPLC-grade) .
- Data Reporting : Include Hansen solubility parameters (δ) for solvents to contextualize results. For example, this compound’s low polarity may correlate with higher solubility in non-polar solvents .
Advanced Research Question
Q. How can researchers address conflicting hypotheses about this compound’s role as a chiral auxiliary in asymmetric synthesis?
Methodological Answer :
- Hypothesis Testing : Design comparative studies using this compound derivatives (e.g., menthol esters) to evaluate enantioselectivity in model reactions (e.g., Sharpless epoxidation). Measure enantiomeric excess (ee) via chiral HPLC .
- Meta-Analysis : Use PRISMA guidelines to synthesize findings from heterogeneous studies, identifying methodological biases (e.g., inconsistent ee measurement protocols) .
Basic Research Question
Q. What analytical strategies are effective for detecting this compound degradation products during long-term storage?
Methodological Answer :
- Stability Protocols : Accelerate degradation studies under controlled conditions (e.g., 40°C/75% RH) and analyze samples via LC-MS at intervals. Identify oxidation products (e.g., menthenequinone) using high-resolution mass spectrometry .
- Statistical Tools : Apply time-series analysis to model degradation kinetics and predict shelf-life .
Advanced Research Question
Q. How can computational chemistry be leveraged to predict this compound’s interactions with biological targets (e.g., olfactory receptors)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding, focusing on key residues (e.g., Ser113 in OR1A1). Validate predictions with in vitro assays (e.g., calcium imaging in HEK293 cells) .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations with AMBER to estimate binding affinities (ΔG) and compare with experimental IC₅₀ values .
Key Considerations for Research Design:
- Variable Control : Explicitly define independent (e.g., catalyst loading) and dependent variables (e.g., reaction yield) to avoid confounding .
- Data Contradictions : Use funnel plots to detect publication bias in meta-analyses .
- Ethical Compliance : Ensure synthetic protocols adhere to green chemistry principles (e.g., atom economy > 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
